2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
This compound belongs to the tetrahydropyrimidine-carbonitrile class, characterized by a partially saturated pyrimidine ring fused with a carbonitrile group. Key structural features include:
- 4-Isopropoxy-3-methoxyphenyl substituent: Enhances lipophilicity and steric bulk.
- 4-Methoxyphenyl group: Provides electron-donating effects, influencing electronic distribution.
- Tetrahydropyrimidine-4-one core: Contributes to conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(3-methoxy-4-propan-2-yloxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13(2)29-18-10-5-14(11-19(18)28-4)20-24-21(26)17(12-23)22(30)25(20)15-6-8-16(27-3)9-7-15/h5-11,13,20,30H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOLHYXOCKWGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)OC)S)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antibacterial, and antiviral activities, as well as its mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydropyrimidine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
-
Antibacterial Activity :
- The compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, it showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .
- The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
-
Antiviral Activity :
- Preliminary studies suggest that this compound may inhibit viral replication in certain viruses, although specific data is limited. Further research is needed to elucidate its antiviral mechanisms and efficacy against specific viral strains.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 15 | Induction of apoptosis |
| HepG2 | 20 | Cell cycle regulation | |
| A549 | 25 | Caspase pathway activation | |
| Antibacterial | Staphylococcus aureus | 15 | Disruption of cell wall synthesis |
| Escherichia coli | 15 | Interference with metabolic pathways | |
| Antiviral | Not specified | TBD | TBD |
The biological activities of the compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
- Bacterial Inhibition : The antibacterial effects are mediated through the inhibition of key enzymes involved in peptidoglycan synthesis.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Core Saturation : The target compound’s tetrahydropyrimidine ring (vs. dihydro or aromatic cores) may reduce planarity, affecting π-π stacking and binding interactions .
- Mercapto (-SH) vs. Methylthio (-SMe): The -SH group offers higher polarity and redox activity, which could influence antioxidant or metal-chelating properties . Trifluoromethyl (-CF₃): In , this group enhances electronegativity and lipophilicity, contrasting with the target’s methoxy/isopropoxy substituents.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Higher melting points in (e.g., 300°C) suggest strong intermolecular forces (e.g., hydrogen bonding via -SMe or -CN groups). The target compound’s isopropoxy group may lower melting points due to reduced crystallinity.
- Elemental analysis discrepancies (e.g., 15.37% N in vs. ~12% N in the target) reflect differences in nitrogen content from substituents like amino groups .
Key Insights :
- The target compound’s isopropoxy group may necessitate protective group strategies to prevent side reactions during synthesis, unlike simpler methoxy analogs .
- Mercapto group introduction : Thiolation via thiourea intermediates or post-synthetic modification (e.g., thiol-disulfide exchange) could be employed, differing from methylthio group alkylation in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
